7-Bromobenzo[d]isothiazol-3(2H)-one
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Overview
Description
7-Bromobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that features a bromine atom attached to a benzene ring fused with an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]isothiazol-3(2H)-one typically involves the copper-catalyzed reaction of 2-halobenzamides with carbon disulfide. This method is efficient and yields the desired product in varying percentages, depending on the specific conditions and reactants used . The reaction proceeds through a consecutive process involving the formation of S–C and S–N bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the copper-catalyzed synthesis method mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the efficiency of the reaction make it a viable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Bromobenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Selectfluor is commonly used for the selective oxidation of this compound.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions to substitute the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Selectfluor results in oxidized derivatives, while nucleophilic substitution yields various substituted isothiazolones.
Scientific Research Applications
7-Bromobenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7-Bromobenzo[d]isothiazol-3(2H)-one exerts its effects involves interactions with various molecular targets. The bromine atom and the isothiazole ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
6-Bromobenzo[d]isothiazol-3-amine: This compound is structurally similar but features an amine group instead of a ketone.
7-Bromobenzo[d]isothiazole: This compound lacks the ketone group, making it less reactive in certain chemical reactions.
Uniqueness: 7-Bromobenzo[d]isothiazol-3(2H)-one is unique due to the presence of both the bromine atom and the isothiazole ring, which confer distinct chemical properties and reactivity. Its ability to undergo selective oxidation and substitution reactions makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H4BrNOS |
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Molecular Weight |
230.08 g/mol |
IUPAC Name |
7-bromo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) |
InChI Key |
FUYYBMUIIAJQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SNC2=O |
Origin of Product |
United States |
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